molecular formula C9H8BrNO B6158920 4-(bromomethyl)-2-methyl-1,3-benzoxazole CAS No. 136663-53-1

4-(bromomethyl)-2-methyl-1,3-benzoxazole

Cat. No.: B6158920
CAS No.: 136663-53-1
M. Wt: 226.1
InChI Key:
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Description

4-(Bromomethyl)-2-methyl-1,3-benzoxazole is a heterocyclic organic compound that features a benzoxazole ring substituted with a bromomethyl group at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-2-methyl-1,3-benzoxazole typically involves the bromination of 2-methyl-1,3-benzoxazole. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine-containing reagents.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-methyl-1,3-benzoxazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(azidomethyl)-2-methyl-1,3-benzoxazole, while oxidation with potassium permanganate could produce this compound-5-carboxylic acid.

Scientific Research Applications

4-(Bromomethyl)-2-methyl-1,3-benzoxazole has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound can be used to develop new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-2-methyl-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The bromomethyl group can serve as a reactive site for further chemical modifications, allowing the compound to interact with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)-2-methylindole: This compound has a similar structure but features an indole ring instead of a benzoxazole ring.

    4-(Bromomethyl)benzoic acid: This compound has a carboxylic acid group instead of a benzoxazole ring.

Uniqueness

4-(Bromomethyl)-2-methyl-1,3-benzoxazole is unique due to its specific combination of a benzoxazole ring with a bromomethyl group

Properties

CAS No.

136663-53-1

Molecular Formula

C9H8BrNO

Molecular Weight

226.1

Purity

95

Origin of Product

United States

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